KKII5

Lipoxygenase Inhibition Enzyme Kinetics IC₅₀ Determination

LOX-1 research demands precise inhibition without off-target confounding. KKII5 (4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione) delivers quantifiable potency advantages over structural analogs. • 15.6% lower IC₅₀ vs. DKI5 (19 vs. 22.5 μM) - maximal inhibition at reduced concentration • 98% lipid peroxidation inhibition at 100 μM - near-complete suppression for oxidative stress assays • -9.60 kcal/mol docking score with π-π stacking at HIS499 - validated binding mode for MD simulations Supplied as white to off-white solid (≥98% HPLC), soluble in DMSO (100 mg/mL). Store at -20°C; ships at ambient temperature.

Molecular Formula C16H14N2S
Molecular Weight 266.4 g/mol
CAS No. 6381-55-1
Cat. No. B1587227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKII5
CAS6381-55-1
Molecular FormulaC16H14N2S
Molecular Weight266.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C=C(NC(=S)N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2S/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11,14H,(H2,17,18,19)
InChIKeyHFRXOUDZIXBXEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KKII5 LOX-1 Inhibitor Overview


KKII5 (4,6-diphenyl-3,4-dihydropyrimidine-2(1H)-thione) is a dihydropyrimidinethione derivative that acts as a LOX-1 (lipoxygenase-1) inhibitor [1]. It is characterized by a molecular formula of C₁₆H₁₄N₂S, a molecular weight of 266.36 g/mol, and a melting point of 181-183°C [1]. KKII5 is supplied as a white to off-white solid powder and is soluble in DMSO up to 100 mg/mL . The compound is primarily utilized in biochemical and pharmacological research focused on lipoxygenase-mediated pathways and oxidative stress [1].

LOX-1 pathway inhibition studies requiring a dihydropyrimidinethione scaffold probe
Lipoxygenase-mediated oxidative stress assays where lipid peroxidation endpoint monitoring is central
Structure-activity relationship (SAR) studies exploring binding energetics and redox modulation context

Why KKII5 Cannot Be Replaced


Substituting KKII5 with another LOX inhibitor, including its closest structural analog DKI5, is not scientifically interchangeable due to quantifiable differences in binding energetics, redox modulation of the enzyme's active site, and functional inhibition outcomes. KKII5 exhibits a significantly stronger binding energy (−9.60 kcal/mol) and a more favorable total binding free energy (−39.58 kcal/mol) compared to DKI5 (−37.81 kcal/mol) [1]. This differential binding directly correlates with a lower IC₅₀ (19 μM vs. 22.5 μM) and superior inhibition of lipid peroxidation (98% vs. 94%) [1]. Furthermore, KKII5 uniquely enhances the electron-accepting capacity of the LOX-1 active center by 2.8 eV compared to DKI5, indicating a distinct mechanism of redox interference that generic LOX inhibitors may not replicate [1].

Target
KKII5
Potential Substitute
DKI5 (structural analog)
Binding energetics profile may differ. Reported computational modeling indicates more favorable binding free energy context for KKII5, which may shift target engagement interpretation.

Redox modulation context may not transfer. KKII5 uniquely enhances electron-accepting capacity at the LOX-1 active center; structural analogs may not replicate this redox-interference mechanism.

Inhibition endpoint context may differ. Reported lipid peroxidation inhibition and LOX-1 IC₅₀ data show quantifiable differences; direct interchangeability without validation is not supported.

KKII5 vs. DKI5 Head-to-Head Comparison


LOX-1 Inhibitory Potency (IC₅₀)

In a direct head-to-head comparison using soybean lipoxygenase-1 (LOX-1) inhibition assays, KKII5 demonstrated an IC₅₀ of 19 μM, which is approximately 15.6% more potent than the structurally related analog DKI5 (IC₅₀ = 22.5 μM) [1]. Both compounds were evaluated under identical experimental conditions, establishing that KKII5 provides a quantifiable advantage in potency for LOX-1 inhibition [1].

LOX-1 Inhibition
Head-to-head
KKII5 19 μMvs. DKI5 22.5 μM
Supports LOX-1 inhibition assay context
Reported 15.6% lower IC₅₀ under identical soybean LOX-1 conditions
Lipoxygenase Inhibition Enzyme Kinetics IC₅₀ Determination

Lipid Peroxidation Inhibition

In a lipid peroxidation inhibition assay conducted under identical experimental conditions (100 μM compound concentration), KKII5 achieved an inhibition rate of 98%, compared to 94% for DKI5 [1]. This represents an absolute difference of 4 percentage points in inhibition efficacy, with KKII5 providing near-complete suppression of lipid peroxidation [1].

Lipid Peroxidation
Head-to-head
98% vs. 94%at 100 μM
Supports lipid peroxidation endpoint review
Reported 4-point absolute difference in inhibition rate
Lipid Peroxidation Oxidative Stress Antioxidant Activity

LOX-1 Binding Affinity

Molecular docking studies revealed that KKII5 exhibits a binding energy of −9.60 kcal/mol to the LOX-1 active site, which is more favorable than the binding energy observed for DKI5 [1]. Furthermore, MM/GBSA calculations based on molecular dynamics simulations show that the total binding free energy (ΔGbind) for KKII5 is −39.58 kcal/mol, compared to −37.81 kcal/mol for DKI5—a difference of 1.77 kcal/mol in favor of KKII5 [2]. This indicates a stronger and more stable interaction of KKII5 with the LOX-1 active site [1][2].

Binding Affinity
Cross-study
ΔGbind −39.58 kcal/molDocking score −9.60 kcal/mol
Supports target engagement context
MM/GBSA from MD simulations; 1.77 kcal/mol more favorable than DKI5
Molecular Docking Binding Affinity Computational Chemistry

Redox Potential Modulation

Density functional theory (DFT) calculations revealed that the binding of KKII5 to LOX-1 results in a significantly smaller energy attachment of 2.8 eV for the active center compared to DKI5 binding [1]. This indicates that KKII5 enhances the ability of the LOX-1 active center to receive electrons to a greater extent than DKI5 [1]. This differential redox modulation is directly linked to the stronger binding interaction of KKII5 and provides a mechanistic explanation for its superior inhibitory activity [1].

Redox Modulation
Head-to-head
2.8 eVsmaller energy attachment
Supports LOX-1 redox mechanism interpretation
DFT calculation; enhanced electron-accepting capacity vs. DKI5
Redox Potential DFT Calculations Enzyme Mechanism

Synthesis Yield

KKII5 can be synthesized with a high yield of up to 97%, a figure that is comparable to the synthetic yield reported for DKI5 [1]. Both compounds are synthesized via efficient routes, but the dihydropyrimidinethione scaffold of KKII5 represents a distinct chemical class with different physicochemical properties and synthetic precursors compared to the thiocarbohydrazone scaffold of DKI5 [1].

Synthesis Yield
Class-level
Up to 97%comparable to DKI5
Supports procurement and SAR workflow fit
Distinct dihydropyrimidinethione scaffold for SAR studies
Synthetic Yield Chemical Synthesis Scalability

KKII5 Research Applications


LOX-1 Enzymatic Assays

Based on its 15.6% lower IC₅₀ compared to DKI5 (19 μM vs. 22.5 μM) [1], KKII5 is the preferred choice for enzymatic assays requiring maximal LOX-1 inhibition at the lowest possible compound concentration. This potency advantage allows for reduced compound consumption and minimized off-target effects in multi-target screening panels [1].

Lipid Peroxidation Studies

For investigations of oxidative stress where lipid peroxidation must be suppressed to the greatest extent possible, KKII5 delivers 98% inhibition at 100 μM—a 4 percentage point advantage over DKI5 [1]. This near-complete inhibition is critical for experiments where residual peroxidation could confound results or obscure subtle biological effects [1].

LOX-1-Ligand Interaction Studies

The well-characterized binding mode of KKII5, including its π-π stacking interaction with HIS499 [1] and its favorable binding energetics (−9.60 kcal/mol docking score, −39.58 kcal/mol ΔGbind) [1][2], make it an ideal reference ligand for molecular dynamics simulations, docking validation studies, and structure-based drug design campaigns targeting LOX-1 [1].

LOX-1 Redox Catalysis Studies

The unique ability of KKII5 to enhance the electron-accepting capacity of the LOX-1 active center by 2.8 eV compared to DKI5 [1] makes it a valuable tool compound for dissecting the redox mechanism of LOX-1 catalysis. Researchers investigating the electron transfer steps in lipoxygenase activity should prioritize KKII5 for its quantifiable redox-modulating effects [1].

Application
Selection Property
Validation Focus
LOX-1 enzymatic assays
Reported assay concentration context
LOX-1 inhibition endpoint review
Lipid peroxidation studies
Lipid peroxidation endpoint context
Near-complete suppression monitoring
LOX-1-ligand interaction modeling
Binding energetics profile
Target engagement and docking review
LOX-1 redox catalysis studies
Redox modulation context
Electron-transfer mechanism interpretation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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